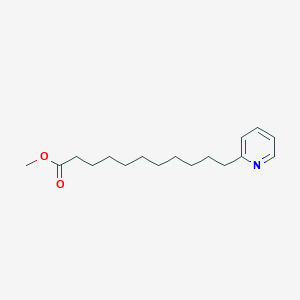
Methyl 11-(pyridin-2-YL)undecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 11-(pyridin-2-YL)undecanoate is an organic compound that features a pyridine ring attached to an undecanoate ester. This compound is of interest due to its unique structure, which combines the properties of both pyridine and ester functional groups. Pyridine is a basic heterocyclic organic compound with the formula C5H5N, and it is known for its aromaticity and ability to participate in various chemical reactions. The undecanoate ester moiety contributes to the compound’s hydrophobic character and potential for use in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(pyridin-2-YL)undecanoate typically involves the esterification of 11-(pyridin-2-YL)undecanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
11-(pyridin-2-YL)undecanoic acid+methanolacid catalystMethyl 11-(pyridin-2-YL)undecanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 11-(pyridin-2-YL)undecanoate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4); typically carried out in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid); typically carried out in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 11-(pyridin-2-YL)undecanol.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
科学研究应用
Methyl 11-(pyridin-2-YL)undecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of Methyl 11-(pyridin-2-YL)undecanoate is largely dependent on its interaction with specific molecular targets. The pyridine ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.
相似化合物的比较
Methyl 11-(pyridin-2-YL)undecanoate can be compared with other pyridine-containing esters, such as:
- Methyl 2-(pyridin-2-YL)acetate
- Methyl 3-(pyridin-2-YL)propanoate
- Methyl 4-(pyridin-2-YL)butanoate
These compounds share the pyridine ring but differ in the length and structure of the ester moiety. The unique combination of the pyridine ring and the long undecanoate chain in this compound may confer distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
53602-15-6 |
|---|---|
分子式 |
C17H27NO2 |
分子量 |
277.4 g/mol |
IUPAC 名称 |
methyl 11-pyridin-2-ylundecanoate |
InChI |
InChI=1S/C17H27NO2/c1-20-17(19)14-9-7-5-3-2-4-6-8-12-16-13-10-11-15-18-16/h10-11,13,15H,2-9,12,14H2,1H3 |
InChI 键 |
SLVCTLKPMFHEPE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCCCCCCCCC1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


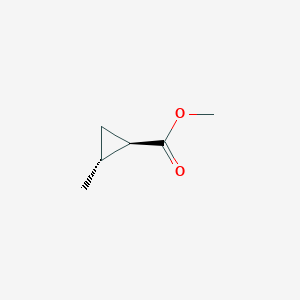

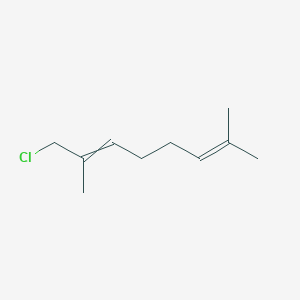
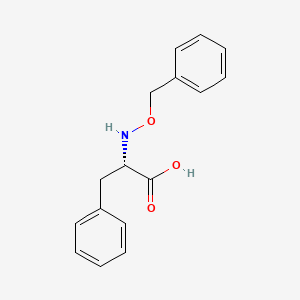
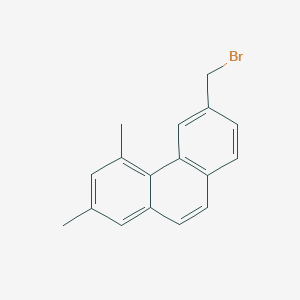
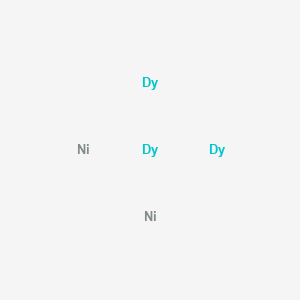
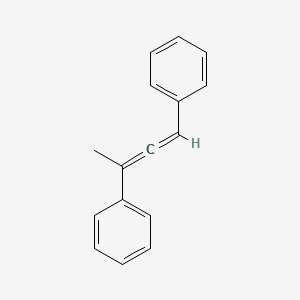
![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)

![Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-](/img/structure/B14638583.png)
![1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol](/img/structure/B14638587.png)
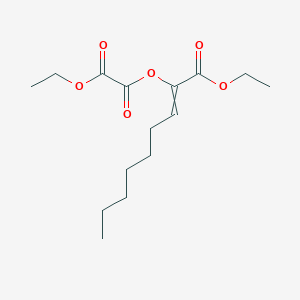
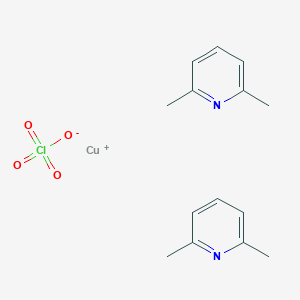
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
